

# Application Notes and Protocols: Nickel-Catalyzed Amination of Aryl Fluorides with dcpe

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## Compound of Interest

Compound Name:	1,2- <i>Bis(dicyclohexylphosphino)ethane</i>
Cat. No.:	B1585223

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These application notes provide a detailed overview and experimental protocols for the nickel-catalyzed amination of aryl fluorides utilizing the bidentate phosphine ligand **1,2-bis(dicyclohexylphosphino)ethane** (dcpe). This methodology offers a valuable tool for the synthesis of secondary amines, which are prevalent motifs in pharmaceuticals and other functional organic molecules. The use of nickel, an earth-abundant metal, presents a cost-effective and sustainable alternative to palladium-catalyzed systems for C–N bond formation involving challenging C–F bond activation.

## Introduction

The carbon-fluorine bond is the strongest single bond to carbon, making the functionalization of aryl fluorides a significant challenge in synthetic chemistry. However, their ready availability and unique electronic properties make them attractive building blocks. Nickel catalysis has emerged as a powerful strategy for the activation of inert C–F bonds. The use of electron-rich and sterically bulky phosphine ligands is crucial for facilitating the key oxidative addition step. The dcpe ligand, in particular, has been shown to be effective in promoting the nickel-catalyzed cross-coupling of aryl fluorides with primary amines.<sup>[1]</sup> This protocol enables the selective formation of secondary amines and is tolerant of various functional groups, making it a potentially useful tool for late-stage functionalization in drug discovery and development.<sup>[1]</sup>

## Data Presentation

The following table summarizes the substrate scope for the nickel-catalyzed amination of various aryl fluorides with primary amines using the  $\text{Ni}(\text{cod})_2/\text{dcpe}$  catalytic system. The data is based on findings reported by Harada et al. in Chemical Communications, 2018.[1]

Entry	Aryl Fluoride	Amine	Product	Yield (%)
1	4-Fluoroacetophenone	n-Hexylamine	N-(4-acetylphenyl)hexan-1-amine	85
2	4-Fluoroacetophenone	Benzylamine	N-(4-acetylphenyl)-1-phenylmethanamine	78
3	4-Fluoroacetophenone	Aniline	N-(4-acetylphenyl)aniline	65
4	4-Fluorobenzonitrile	n-Hexylamine	4-((hexylamino)methyl)benzonitrile	75
5	4-Fluorobenzonitrile	Benzylamine	4-((benzylamino)methyl)benzonitrile	88
6	1-Fluoronaphthalene	n-Hexylamine	N-hexylnaphthalen-1-amine	72
7	1-Fluoronaphthalene	Benzylamine	N-benzylnaphthalen-1-amine	81
8	2-Fluoropyridine	n-Hexylamine	N-hexylpyridin-2-amine	55
9	2-Fluoropyridine	Benzylamine	N-benzylpyridin-2-amine	68

## Experimental Protocols

This section provides a general procedure for the nickel-catalyzed amination of aryl fluorides with primary amines using the dcpe ligand.

**Materials:**

- Nickel(0) precatalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)<sub>2</sub>]
- Ligand: **1,2-Bis(dicyclohexylphosphino)ethane** (dcpe)
- Base: Sodium tert-butoxide (NaOtBu)
- Aryl fluoride
- Primary amine
- Anhydrous solvent: Toluene or 1,4-Dioxane
- Schlenk tube or glovebox
- Standard laboratory glassware and purification supplies

**General Procedure:**

- Preparation of the Reaction Vessel: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add Ni(cod)<sub>2</sub> (5 mol%), dcpe (10 mol%), and NaOtBu (1.5 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
- Addition of Reactants: To the Schlenk tube, add the aryl fluoride (1.0 equivalent) and the primary amine (1.2 equivalents).
- Addition of Solvent: Add the anhydrous solvent (e.g., toluene, 0.5 M concentration with respect to the aryl fluoride).
- Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (typically 100-120 °C) and stir for the specified time (typically 12-24 hours).
- Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

- Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired secondary amine.

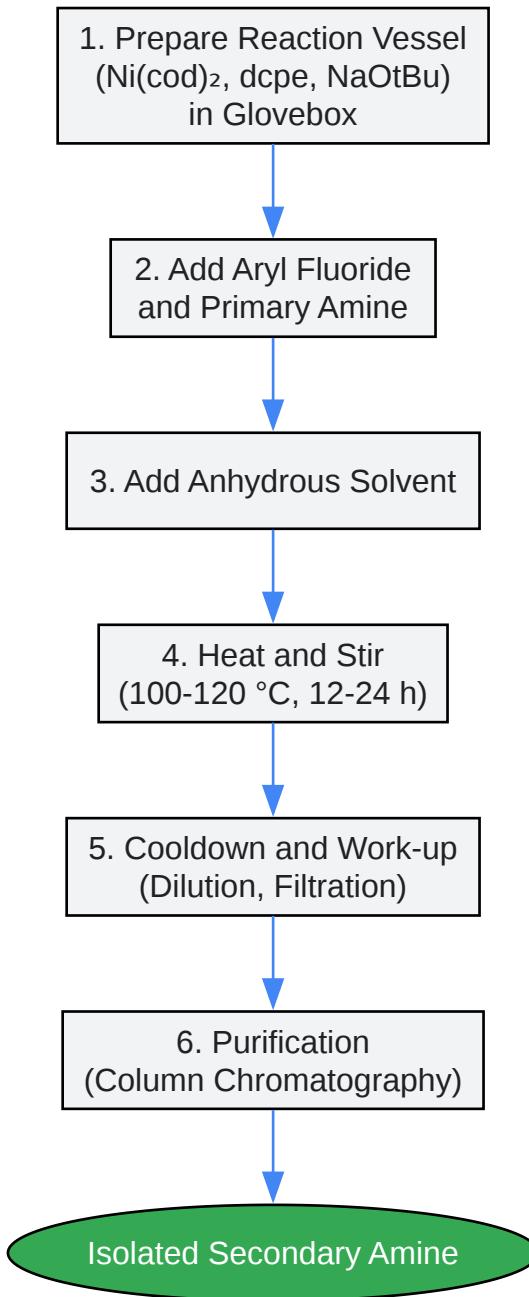
Note: Reaction conditions, including temperature, reaction time, and solvent, may need to be optimized for specific substrates.

## Visualizations

## Experimental Workflow

The following diagram illustrates the general workflow for the nickel-catalyzed amination of aryl fluorides.

## Experimental Workflow



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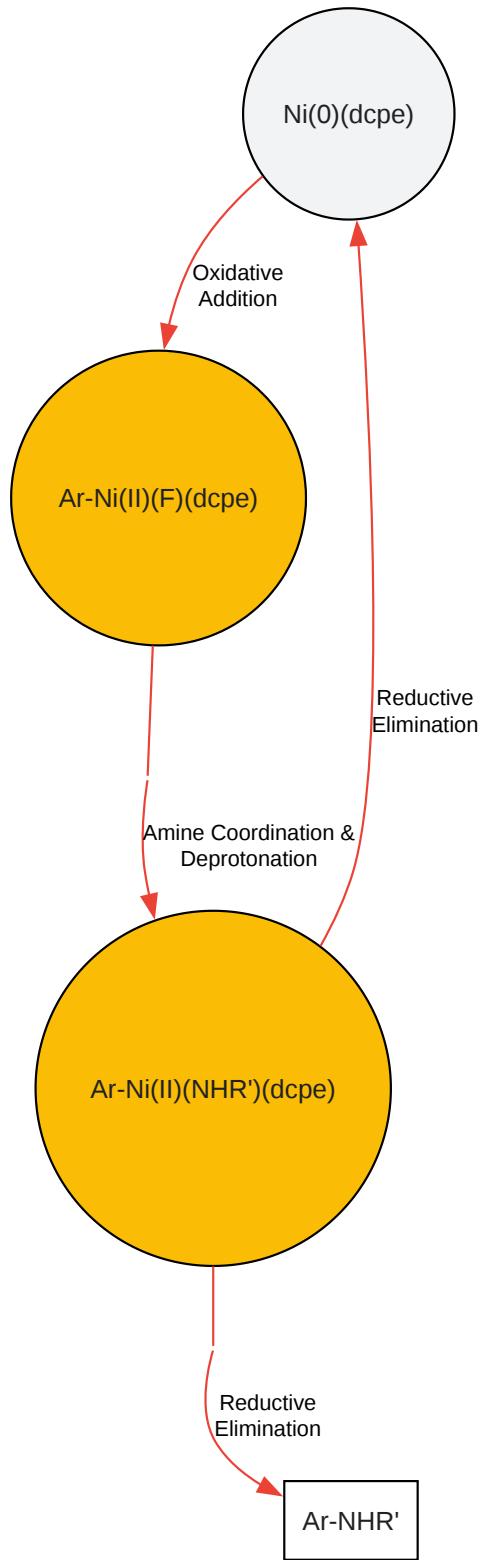
Caption: General experimental workflow for the Ni/dcpe-catalyzed amination.

## Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the nickel-catalyzed amination of aryl fluorides with primary amines. The cycle is initiated by the oxidative addition of the aryl

fluoride to the active Ni(0) species.

### Proposed Catalytic Cycle



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Caption: Proposed catalytic cycle for the Ni/dcpe-catalyzed amination.

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## References

- 1. Nickel-catalyzed amination of aryl fluorides with primary amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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